molecular formula C10H8N2O4 B161334 Methyl 6-nitro-1H-indole-2-carboxylate CAS No. 136818-66-1

Methyl 6-nitro-1H-indole-2-carboxylate

Cat. No.: B161334
CAS No.: 136818-66-1
M. Wt: 220.18 g/mol
InChI Key: XYESWWUBKWDGNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-nitro-1H-indole-2-carboxylate (CAS: 136818-66-1) is a nitro-substituted indole derivative with the molecular formula C₁₀H₈N₂O₄ and a molecular weight of 220.18 g/mol . Key properties include a density of 1.452 g/cm³ and storage recommendations at 2–8°C . Functionally, the compound features a nitro group at the 6-position and a methyl ester moiety at the 2-position of the indole ring. It is primarily utilized in medicinal chemistry for synthesizing sulfonamide hydroxybenzamide derivatives, which act as CD73 inhibitors for therapeutic applications .

Properties

IUPAC Name

methyl 6-nitro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYESWWUBKWDGNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473542
Record name Methyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136818-66-1
Record name Methyl 6-nitro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-nitro-1H-indole-2-carboxylate typically involves the nitration of indole derivatives. One common method starts with the nitration of methyl 1-acetylindoline-2-carboxylate, followed by dehydrogenation using manganese dioxide in toluene . This process yields this compound with a moderate yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and reaction parameters is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-nitro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-withdrawing nature of the nitro group.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Reduction: Methyl 6-amino-1H-indole-2-carboxylate.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemistry

Methyl 6-nitro-1H-indole-2-carboxylate serves as an intermediate in the synthesis of more complex indole derivatives. Its unique structural characteristics allow it to be utilized in creating various compounds with potential biological activities.

ApplicationDescription
Intermediate Synthesis Used to develop more complex indole derivatives.
Dyes and Pigments Production Employed in industrial applications for producing synthetic dyes.

Biology

The compound has been extensively studied for its biological activities , which include:

  • Antimicrobial Activity : Exhibits antibacterial and antifungal properties against a range of pathogens .
  • Antioxidant Properties : Demonstrated free radical scavenging activity, contributing to its potential use as an antioxidant .
Biological ActivityMechanism
Antimicrobial Effective against various bacterial and fungal strains.
Antioxidant Scavenges free radicals, potentially protecting cells from oxidative stress.

Medicine

In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent:

  • Antiviral and Anticancer Properties : Research indicates that this compound may inhibit viral replication and induce apoptosis in cancer cells .
  • Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase, which is relevant in neurodegenerative disease research .
Medical ApplicationPotential Impact
Antiviral Agent May reduce viral load in infected cells.
Cancer Treatment Potentially induces cell death in malignant cells.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Case Study 2: Antioxidant Activity

Research highlighted that this compound effectively scavenged free radicals in vitro, suggesting its utility in formulations aimed at reducing oxidative stress-related damage .

Mechanism of Action

The mechanism of action of Methyl 6-nitro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes critical data for Methyl 6-nitro-1H-indole-2-carboxylate and its structural analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Functional Group Density (g/cm³) Storage Temp Application
This compound 136818-66-1 C₁₀H₈N₂O₄ 220.18 Nitro (6), Methyl ester (2) Ester 1.452 2–8°C CD73 inhibitor
Ethyl 6-nitro-1H-indole-2-carboxylate 16792-45-3 C₁₁H₁₀N₂O₄ 234.21 Nitro (6), Ethyl ester (2) Ester Room Temperature Research chemical
Methyl 5-nitro-1H-indole-3-carboxylate 686747-51-3 C₁₀H₈N₂O₄ 220.18 Nitro (5), Methyl ester (3) Ester Not specified
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 209.63 Chloro (7), Methyl (3) Carboxylic acid Not specified
Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate 887360-34-1 C₁₁H₈F₃NO₂ 243.18 CF₃ (6), Methyl ester (2) Ester Not specified

Key Differences and Research Findings

Positional Isomerism (Nitro Group)
  • This compound vs. Methyl 5-nitro-1H-indole-3-carboxylate: The 6-nitro isomer exhibits distinct electronic properties due to the nitro group’s position, which may enhance its interaction with biological targets like CD73 .
Ester Chain Length
  • Methyl vs. Ethyl Esters :
    The ethyl analog (C₁₁H₁₀N₂O₄) has a higher molecular weight (234.21 g/mol ) and likely altered solubility compared to the methyl derivative. However, its safety profile includes H315-H319 hazards (skin/eye irritation), necessitating careful handling . Methyl esters, with shorter alkyl chains, may offer better metabolic stability in vivo .
Functional Group Variations
  • Nitro vs. Chloro vs. Trifluoromethyl: The nitro group (–NO₂) is strongly electron-withdrawing, enhancing electrophilic reactivity, which is critical for forming sulfonamide derivatives . Trifluoromethyl groups (–CF₃) provide lipophilicity and metabolic resistance but lack the nitro group’s redox activity .
Carboxylic Acid vs. Ester
  • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid lacks the ester group, making it more polar and less membrane-permeable than its ester counterparts. This limits its utility in drug delivery systems .

Biological Activity

Methyl 6-nitro-1H-indole-2-carboxylate (MNIC) is a compound belonging to the indole family, which has been extensively studied for its diverse biological activities. This article provides a detailed overview of the biological activity of MNIC, including its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H8N2O4 and a molecular weight of approximately 220.18 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with various biomolecules.

Target Interactions
MNIC interacts with multiple biological targets, influencing various pathways. It has been shown to exhibit:

  • Antiviral Activity : MNIC demonstrates inhibitory effects against influenza A virus, suggesting potential as an antiviral agent.
  • Anticancer Properties : This compound has been reported to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Biochemical Pathways
MNIC affects several biochemical pathways, including:

  • Enzyme Inhibition : It interacts with enzymes involved in critical cellular processes, altering their activity and potentially leading to therapeutic effects .
  • Gene Expression Modulation : MNIC influences gene expression profiles, which can result in changes in cellular metabolism and function.

Biological Activities

MNIC exhibits a range of biological activities that are summarized in the following table:

Activity Effect Reference
AntiviralInhibits influenza A virus replication
AnticancerInduces apoptosis in cancer cells
AntimicrobialExhibits antimicrobial properties
Anti-inflammatoryDemonstrates anti-inflammatory effects
AntioxidantScavenges free radicals

Case Studies and Research Findings

Several studies have investigated the biological activity of MNIC:

  • Antiviral Study : A study demonstrated that MNIC inhibited the replication of influenza A virus in vitro, showcasing its potential as an antiviral agent.
  • Anticancer Research : In vitro experiments revealed that MNIC significantly reduced cell viability in pancreatic cancer cell lines by inducing apoptosis and causing cell cycle arrest at the G1 phase.
  • Enzyme Interaction Studies : Research indicated that MNIC binds to specific enzymes involved in metabolic pathways, suggesting its role as a potential therapeutic agent in metabolic disorders .

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structure of Methyl 6-nitro-1H-indole-2-carboxylate, and how should data interpretation be approached?

  • Methodological Answer : Utilize 1H and 13C NMR to assign aromatic protons and ester/nitro functional groups. For unambiguous assignments, employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals and establish connectivity. For example, HMBC can correlate the methyl ester protons with the carbonyl carbon. Mass spectrometry (HRMS) validates the molecular formula, while FT-IR confirms nitro (∼1520 cm⁻¹) and ester (∼1720 cm⁻¹) groups. Cross-reference with literature data for similar indole derivatives (e.g., used HMBC for 6-methoxy analogs) .

Q. How can synthetic routes to this compound be optimized for higher yields?

  • Methodological Answer : Optimize nitration conditions (e.g., HNO₃/H₂SO₄ ratios, temperature control) to minimize byproducts. Use regioselective protection/deprotection strategies to direct nitro-group placement. For esterification, consider catalytic methods (e.g., DMAP or H₂SO₄) under anhydrous conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water). Monitor reaction progress by TLC and validate purity via HPLC ( highlights similar optimization for fluoro-indole esters) .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group or nitro-group degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Avoid prolonged exposure to moisture or basic conditions ( and emphasize low-temperature storage and moisture control for related indole carboxylates) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in the molecular formula or structural isomerism of this compound?

  • Methodological Answer : Grow single crystals via slow evaporation (solvent: DCM/hexane). Collect diffraction data using a synchrotron or Cu-Kα source. Refine the structure using SHELXL for anisotropic displacement parameters and ORTEP-3 for visualization. Compare experimental bond lengths/angles with DFT-optimized models to validate regiochemistry ( and detail SHELX refinement workflows) . Address formula contradictions (e.g., C10H8N2O4 vs. erroneous C16H18N2O in ) via elemental analysis combined with crystallography .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., nitro-adjacent carbons). Use Gaussian or ORCA software to simulate transition states for SNAr mechanisms. Validate with kinetic isotope effects or Hammett plots. ’s similarity analysis for indole derivatives can guide reaction site prioritization .

Q. How should researchers address conflicting spectral data (e.g., unexpected NOESY correlations or HMBC connectivities) in structural studies?

  • Methodological Answer : Re-examine sample purity via HPLC-MS to rule out contaminants. Re-run NMR experiments at higher fields (600+ MHz) or lower temperatures to resolve signal overlap. For ambiguous NOESY peaks, compare with ROESY to distinguish dipolar coupling from spin diffusion. If inconsistencies persist, use X-ray crystallography as a definitive tool ( resolved structural ambiguities in 6-methoxy analogs via HMBC and crystallography) .

Q. What strategies mitigate byproduct formation during the nitration of indole-2-carboxylate precursors?

  • Methodological Answer : Employ directed nitration using protecting groups (e.g., Boc at N1) to enhance regioselectivity. Optimize stoichiometry (≤1.2 eq. HNO₃) and reaction time to avoid over-nitration. Use low-temperature (−10°C) conditions to suppress electrophilic side reactions. Monitor by LC-MS and isolate intermediates via flash chromatography ( ’s fluoro-indole synthesis used controlled nitration parameters) .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies between theoretical and observed melting points for this compound?

  • Methodological Answer : Perform DSC/TGA to confirm decomposition vs. melting behavior. Compare with structurally similar compounds (e.g., lists mp 256–259°C for indole-6-carboxylic acid). Polymorphism screening (recrystallize from DMF/EtOH) may reveal multiple crystal forms. Cross-validate purity via elemental analysis and XRD (’s metabolite study combined DSC and XRD for validation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-nitro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-nitro-1H-indole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.